molecular formula C19H18N6O3S B2873649 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034434-72-3

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2873649
CAS RN: 2034434-72-3
M. Wt: 410.45
InChI Key: JPRMWAAWDMDOKI-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H18N6O3S and its molecular weight is 410.45. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

  • Formation and Reactivity of Fluorescent N-/Purin-6-yl/Pyridinium Salts : This compound is known to form fluorescent N-/purin-6-yl/pyridinium salts in pyridine-assisted phosphorylations and arenesulphonations. Such salts are new ionic side-products in oligonucleotide synthesis involving hypoxanthine residues. Their high reactivity towards certain reagents used in oligonucleotide chemistry can lead to point mutations in synthesized oligomers (Adamiak, Biała, & Skalski, 1985).

Medicinal Chemistry and Pharmacology

  • Anticonvulsant Agents Development : Research into derivatives of similar chemical structures has led to the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which are evaluated as potential anticonvulsants. The study demonstrates the affinity of these compounds with anticonvulsant biotargets and their moderate anticonvulsant activity in vivo (Severina et al., 2020).

  • Antimicrobial Activity : Certain compounds synthesized from related structures have demonstrated antimicrobial properties. These include the synthesis of various heterocycles incorporating antipyrine moiety, showing potential as antimicrobial agents (Bondock et al., 2008).

  • Antibacterial Activity and Action Mechanism : Research into 1,3,4-oxadiazole thioether derivatives, which are chemically akin, showed significant antibacterial activities against specific bacterial strains. The study provides insights into the action mechanism of these compounds in purine metabolism (Song et al., 2017).

  • Antitumor Activity : New derivatives synthesized from similar structures have been evaluated for antitumor activity on breast cancer (MCF7) and leukemic cancer (K562) cell lines. The results suggest their potential effectiveness in blocking oncogenic tyrosine kinases (Sultani et al., 2017).

  • Insecticidal Activity : Pyridine derivatives, structurally related, have been studied for their insecticidal properties. These studies reveal that certain compounds possess significant insecticidal activities against specific pests (Bakhite et al., 2014).

Chemical Transformations and Synthesis

  • Novel Heterocyclic Compounds Synthesis : Research involving the use of similar compounds has led to the novel synthesis of polyfunctionally substituted heterocyclic compounds. These syntheses involve complex reactions and have potential applications in further biological investigations (Shams et al., 2010).

  • Novel Synthesis Pathways : Studies have focused on creating new synthesis pathways for compounds with related structures, leading to the formation of unique heterocycles with potential applications in medicinal chemistry (Nishino et al., 1972).

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3S/c1-23-17-16(18(27)24(2)19(23)28)25(11-22-17)10-14(26)21-9-12-5-3-7-20-15(12)13-6-4-8-29-13/h3-8,11H,9-10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRMWAAWDMDOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

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